1-(2,3-Dimethylphenyl)-3-(2-phenoxyethyl)urea
Description
1-(2,3-Dimethylphenyl)-3-(2-phenoxyethyl)urea is a urea-based compound featuring a 2,3-dimethylphenyl group and a 2-phenoxyethyl substituent. The compound’s design aligns with trends in urea-based drug discovery, where substituents on both aromatic and aliphatic moieties modulate target affinity, selectivity, and pharmacokinetic properties .
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(2-phenoxyethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-7-6-10-16(14(13)2)19-17(20)18-11-12-21-15-8-4-3-5-9-15/h3-10H,11-12H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLJFOASUMJZPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCCOC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylphenyl)-3-(2-phenoxyethyl)urea typically involves the reaction of 2,3-dimethylaniline with 2-phenoxyethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylphenyl)-3-(2-phenoxyethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl and phenoxy groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Urea derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Various substituted phenyl and phenoxy derivatives.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-3-(2-phenoxyethyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)-3-(2-phenoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and biological activities of 1-(2,3-Dimethylphenyl)-3-(2-phenoxyethyl)urea and its analogs:
Impact of Substituents on Activity and Selectivity
- Pyrazolo-pyrimidine Scaffold (Compound 5h) : The incorporation of a pyrazolo-pyrimidine group enhances kinase inhibition (e.g., pan-RAF), likely due to improved ATP-binding pocket interactions. The tetrahydro-2H-pyran-2-yl substituent may improve solubility .
- Benzimidazole Group (SRA-13): The benzimidazole moiety in SRA-13 facilitates DNA intercalation or enzyme inhibition, contributing to its antiproliferative effects. Its compliance with Lipinski’s rule suggests oral bioavailability, a critical advantage over non-compliant analogs .
- Trifluoromethoxy Group (OJ2) : The electron-withdrawing trifluoromethoxy group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets, a feature absent in the target compound .
- Phenoxyethyl vs.
Pharmacokinetic and Toxicity Profiles
- Drug-Likeness : Benzimidazole-urea derivatives (e.g., SRA-13) exhibit favorable ADME properties and low toxicity risks, as predicted by Osiris Property Explorer and Pre ADMET tools .
- Lipophilicity: Compounds with aliphatic chains (e.g., phenoxyethyl) may exhibit higher logP values than those with polar groups (e.g., cyanophenyl), affecting membrane permeability .
Biological Activity
1-(2,3-Dimethylphenyl)-3-(2-phenoxyethyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound is classified as a urea derivative featuring a unique combination of structural elements:
- Urea Functional Group : Central to its biological activity.
- 2,3-Dimethylphenyl Moiety : Contributes to its lipophilicity and potential interactions with biological targets.
- 2-Phenoxyethyl Group : Enhances solubility and may influence receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of these targets, leading to various therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : Potential inhibition of key metabolic enzymes.
- Receptor Binding : Interaction with receptors linked to cancer proliferation or microbial resistance.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Notably, studies have reported its effectiveness against multidrug-resistant strains of bacteria.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 4–8 | |
| Mycobacterium abscessus | 4–8 | |
| Mycobacterium smegmatis | 4–8 |
Anticancer Activity
The compound has also shown promising results in anticancer assays. It is believed to inhibit cell proliferation in various cancer cell lines while exhibiting selectivity towards malignant cells over normal cells.
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Triple-Negative) | 0.126 | |
| MCF-7 | 17.02 |
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of the compound against drug-resistant bacteria. The results indicated that it could serve as a potential lead compound for developing new antibiotics targeting resistant strains .
- Anticancer Research : In vitro studies demonstrated that the compound significantly inhibited the growth of MDA-MB-231 cells while showing minimal effects on non-cancerous MCF10A cells. The selectivity index was nearly 20-fold, suggesting a favorable therapeutic window .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound have been evaluated in animal models. Key findings include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
